Cas no 2248358-31-6 (Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate)

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate is a fluorinated β-amino ester derivative with significant utility in organic synthesis and pharmaceutical research. Its tert-butyl ester group enhances stability and solubility, facilitating handling and storage. The presence of both an amino and a fluorine-substituted aromatic ring offers versatile reactivity, making it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. The fluorine atom can influence electronic properties and bioavailability, while the amino group allows for further functionalization. This compound is particularly useful in the development of bioactive compounds, including potential drug candidates, due to its balanced reactivity and structural flexibility.
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate structure
2248358-31-6 structure
Product name:Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
CAS No:2248358-31-6
MF:C14H20FNO2
Molecular Weight:253.312507629395
CID:6316573
PubChem ID:137941090

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate 化学的及び物理的性質

名前と識別子

    • EN300-6510262
    • Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
    • 2248358-31-6
    • インチ: 1S/C14H20FNO2/c1-13(2,3)18-12(17)9-14(4,16)10-6-5-7-11(15)8-10/h5-8H,9,16H2,1-4H3
    • InChIKey: AOGOJADGDNMCAY-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C)(CC(=O)OC(C)(C)C)N

計算された属性

  • 精确分子量: 253.14780704g/mol
  • 同位素质量: 253.14780704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 301
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 1.9

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6510262-5.0g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
5.0g
$2774.0 2025-03-14
Enamine
EN300-6510262-1.0g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
1.0g
$956.0 2025-03-14
Enamine
EN300-6510262-0.05g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
0.05g
$803.0 2025-03-14
Enamine
EN300-6510262-0.25g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
0.25g
$880.0 2025-03-14
Enamine
EN300-6510262-0.5g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
0.5g
$919.0 2025-03-14
Enamine
EN300-6510262-0.1g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
0.1g
$842.0 2025-03-14
Enamine
EN300-6510262-10.0g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
10.0g
$4114.0 2025-03-14
Enamine
EN300-6510262-2.5g
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
2248358-31-6 95.0%
2.5g
$1874.0 2025-03-14

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate 関連文献

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoateに関する追加情報

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate: A Comprehensive Overview

The compound tert-butyl 3-amino-3-(3-fluorophenyl)butanoate (CAS No. 2248358-31-6) is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex organic compounds and pharmaceutical intermediates. This compound is characterized by its unique structure, which combines a tert-butyl ester group with an amino-substituted butanoate moiety and a fluorophenyl group. The presence of these functional groups makes it versatile for various applications in drug discovery, material science, and advanced chemical synthesis.

Recent studies have highlighted the potential of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized its amino group for the construction of peptide bonds, leading to the development of novel therapeutic agents with enhanced bioavailability and efficacy. The fluorophenyl group, on the other hand, contributes to the molecule's ability to interact with biological targets through π-π interactions, making it a valuable component in medicinal chemistry.

The synthesis of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. This is followed by esterification using tert-butanol to form the ester group. The introduction of the amino and fluorophenyl groups is achieved through carefully designed substitution or coupling reactions, ensuring high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the reaction conditions, reducing production time and costs while maintaining product quality.

In terms of physical properties, tert-butyl 3-amino-3-(3-fluorophenyl)butanoate exhibits a melting point of approximately 120°C and a boiling point around 250°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chromatographic separations and purification processes. The molecule's stability under physiological conditions has also been tested, showing minimal degradation over extended periods, which is crucial for its application in drug delivery systems.

One of the most promising applications of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate lies in its use as a building block for peptide-based drugs. By incorporating this compound into peptide sequences, researchers have successfully synthesized analogs with improved pharmacokinetic profiles. For example, studies published in *Journal of Medicinal Chemistry* demonstrate how this compound can be used to create peptides with enhanced half-life and reduced immunogenicity, paving the way for next-generation therapeutics.

Beyond pharmaceuticals, tert-butyl 3-amino-3-(3-fluorophenyl)butanoate has shown potential in materials science. Its ability to form stable amide bonds has led to its use in the synthesis of polyamides with tailored mechanical properties. These materials are being explored for applications in biodegradable packaging, tissue engineering scaffolds, and high-performance textiles. Recent advancements in polymer chemistry have further expanded its utility by enabling controlled polymerization techniques that yield materials with precise molecular weights and architectures.

The environmental impact of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate has also been a topic of interest. Researchers have investigated its biodegradability under aerobic and anaerobic conditions, finding that it undergoes rapid microbial degradation under natural soil conditions. This makes it an eco-friendly alternative to traditional synthetic polymers and intermediates, aligning with global sustainability goals.

In conclusion, tert-butyl 3-amino-3-(3-fluorophenyl)butanoate (CAS No. 2248358-31-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in advancing both therapeutic development and sustainable materials will undoubtedly grow.

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